molecular formula C14H26N2 B1391315 N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1215520-46-9

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B1391315
CAS RN: 1215520-46-9
M. Wt: 222.37 g/mol
InChI Key: XLFOFZOBMGBKMZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, also known as N-methylcyclohexylamine (NMCHA), is an organic compound that has been studied extensively for its various applications in the scientific and medical fields. NMCHA is a cyclic amine with a ring containing eight carbon atoms and three nitrogen atoms. It is a derivative of cyclohexane, and is a colorless liquid at room temperature. NMCHA has been used in various research applications, including as a reagent for the synthesis of other compounds and as a substrate for biochemical and physiological experiments.

Scientific Research Applications

NMR Spectroscopy and Computational Studies

Research has been conducted on tropane derivatives, including N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, focusing on their stereochemistry in solution using NMR spectroscopy and computational methods. Studies like these are crucial for understanding the molecular behavior of such compounds in different environments, which is important for their application in various scientific fields (Lazny et al., 2012).

Labeling and Imaging Studies

A novel tropane derivative was labeled for use as an inhibitor of the dopamine transporter. This kind of research is significant in developing imaging agents for studying brain function and disorders (Gee, Moldt, & Gjedde, 1997).

Synthesis and Derivative Formation

Various studies have been conducted on the synthesis of derivatives of azabicyclo[3.2.1]octan-3-amine and related compounds. These synthetic approaches are vital for creating new molecules with potential therapeutic or industrial applications (Longobardi, Schenone, & Bondavalli, 1979).

Novel Compound Synthesis

Significant research efforts have been made in synthesizing novel compounds based on the azabicyclo[3.2.1]octan-3-amine framework. This research is foundational for discovering new drugs and materials with unique properties (Callis et al., 1996).

Pharmaceutical Relevance

The structure and synthesis of azabicyclo[3.2.1]octan-3-amine derivatives are being explored for their relevance in pharmaceuticals, particularly in drug development processes. Such studies are essential for the discovery of new medications (Sakai, Ridder, & Hartwig, 2006).

Muscarinic Activity

Research on aromatic heterocycles with the azabicyclo[3.3.0]octane ring, related to the azabicyclo[3.2.1]octan-3-amine structure, has shown significant potential in the development of drugs for Alzheimer's disease. Such studies contribute to understanding neurodegenerative diseases and finding treatments (Suzuki et al., 1999).

Receptor Activity

Azabicyclic amines, including those based on the azabicyclo[3.2.1]octan-3-amine structure, have been investigated for their activity in nicotinic acetylcholine receptor assays. This research is significant in the context of treating cognitive deficits in schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).

properties

IUPAC Name

N-cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16(13-5-3-2-4-6-13)14-9-11-7-8-12(10-14)15-11/h11-15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOFZOBMGBKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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